Isooctadecanamide, N,N'-1,2-ethanediylbis-

Description

Historical Context and Evolution of its Role as a Processing Aid

While natural waxes have been utilized for centuries, the advent of synthetic waxes like EBS marked a significant advancement in industrial applications, offering greater consistency and tailored properties. tianswax.com Although the precise date of its first synthesis is not widely documented, EBS emerged as a notable processing aid in the mid-20th century with the burgeoning growth of the plastics industry. Initially, its primary function was as a lubricant to reduce friction during the processing of thermoplastic and thermosetting resins, thereby improving production efficiency. tianswax.com

Over the decades, the role of EBS has evolved from a simple processing aid to a multifunctional additive. This evolution was driven by the increasing complexity of polymer formulations and the demand for materials with enhanced properties. Researchers and engineers discovered that EBS could not only improve the flow characteristics of polymers but also act as a dispersing agent for pigments and fillers, an anti-static agent, and a mold release agent. tianswax.com This versatility has made it an indispensable component in the manufacturing of a wide range of plastic products.

Significance in Polymer and Composite Systems Research

The significance of EBS in polymer and composite systems is a subject of extensive academic and industrial research. Its ability to modify the rheological, mechanical, and thermal properties of materials makes it a valuable tool for material scientists.

As an internal lubricant, EBS reduces the friction between polymer chains, leading to a decrease in melt viscosity and improved processability. tianswax.com As an external lubricant, it migrates to the surface of the polymer, reducing adhesion to processing equipment and facilitating mold release. tianswax.com These dual functionalities are particularly crucial in the processing of polymers like polyvinyl chloride (PVC), acrylonitrile-butadiene-styrene (ABS), and polystyrene.

In the realm of polymer composites, EBS plays a critical role as a dispersing agent. It enhances the uniform distribution of fillers and reinforcements, such as minerals and glass fibers, within the polymer matrix. This improved dispersion leads to enhanced mechanical properties, such as increased tensile strength and impact resistance. Research has also demonstrated the effectiveness of EBS in exfoliating and dispersing nanoclays in polymer matrices, leading to the development of high-performance nanocomposites.

Furthermore, recent studies have highlighted the role of EBS as a nucleating agent, particularly in biodegradable polymers like polylactic acid (PLA). By promoting the crystallization of PLA, EBS can significantly improve its thermal and mechanical properties, expanding its range of applications.

| Function | Description | Affected Polymer Systems (Examples) | Resulting Property Enhancement |

|---|---|---|---|

| Internal Lubricant | Reduces intermolecular friction between polymer chains. | PVC, ABS, Polystyrene, Polyolefins | Improved melt flow, reduced processing temperature. |

| External Lubricant | Reduces adhesion between the polymer melt and metal surfaces of processing equipment. | PVC, ABS, Engineering Plastics | Enhanced mold release, improved surface finish. |

| Dispersing Agent | Promotes uniform distribution of fillers, pigments, and reinforcements. | Polymer Composites (e.g., with talc (B1216), glass fibers), Masterbatches | Improved mechanical properties, consistent color. |

| Nucleating Agent | Accelerates the crystallization rate of semi-crystalline polymers. | Polylactic Acid (PLA), Polyolefins | Increased crystallinity, enhanced thermal and mechanical stability. |

| Anti-static Agent | Reduces the build-up of static electricity on the surface of plastic products. | Polyolefins, PVC | Reduced dust attraction, improved handling. |

Broad Academic Research Trajectories and Interdisciplinary Relevance

The academic interest in EBS extends far beyond its traditional applications in the plastics industry. Its unique chemical and physical properties have made it a subject of research in various interdisciplinary fields.

In the coatings and inks industry , EBS is investigated as a slip agent to improve scratch and abrasion resistance. tianswax.com It also functions as an anti-blocking agent, preventing coated surfaces from sticking together. Its ability to modify surface tension is also being explored for controlling the flow and leveling of coatings.

The rubber industry utilizes EBS as a processing aid and release agent. nimbasia.com Research in this area focuses on its ability to improve the flow of rubber compounds during molding and to prevent sticking to molds, which is crucial for the production of intricate rubber parts.

In the field of powder metallurgy , EBS is employed as a lubricant to reduce die-wall friction during the compaction of metal powders. This leads to more uniform density in the final sintered parts.

Furthermore, the pharmaceutical and personal care industries have shown interest in EBS and related fatty acid amides. atamankimya.com In pharmaceutical formulations, it can be used as a lubricant in tablet manufacturing. In cosmetics and personal care products, it acts as a thickening agent, emollient, and opacifier in creams and lotions. nimbasia.com

The broad utility of EBS across these diverse fields underscores its importance as a versatile and high-performance chemical compound, with ongoing research continually uncovering new applications and functionalities.

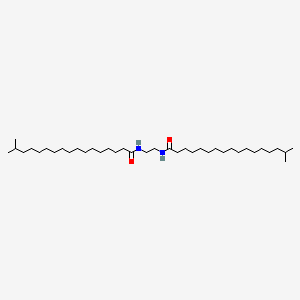

Structure

2D Structure

Properties

IUPAC Name |

16-methyl-N-[2-(16-methylheptadecanoylamino)ethyl]heptadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O2/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-37(41)39-33-34-40-38(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-36H,5-34H2,1-4H3,(H,39,41)(H,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXPXBWRCSMEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069664 | |

| Record name | Isooctadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-78-9 | |

| Record name | Isooctadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,2-ethanediylbis(isooctadecan-1-amide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Sustainable Production of N,n 1,2 Ethanediylbis Isooctadecanamide

Amidation Reaction Pathways for N,N'-1,2-ethanediylbis-Isooctadecanamide Synthesis

The primary method for synthesizing N,N'-1,2-ethanediylbis-isooctadecanamide is through the direct amidation of isooctadecanoic acid with ethylenediamine (B42938). This reaction involves the condensation of two equivalents of the fatty acid with one equivalent of the diamine, forming two amide linkages and eliminating two molecules of water.

2 (Isooctadecanoic Acid) + 1 (Ethylenediamine) → N,N'-1,2-ethanediylbis-isooctadecanamide + 2 H₂O

This process is typically carried out at elevated temperatures, generally ranging from 120 to 180°C, to drive the dehydration reaction to completion google.com. The reaction can be performed with or without a catalyst. In some instances, to enhance the reaction rate and yield, catalysts such as phosphoric acid and acetic anhydride (B1165640) may be employed google.com. To prevent oxidation of the reactants at high temperatures, an antioxidant like sulfite (B76179) may also be added to the reaction mixture google.com.

The reaction progress can be monitored by measuring the acid number of the mixture, which decreases as the carboxylic acid is consumed ippi.ac.ir. Once the reaction reaches the desired level of completion, the product is typically purified through filtration and drying google.com.

Table 1: Typical Reaction Parameters for the Synthesis of Fatty Acid Bis-Amides

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | Fatty Acid, Ethylenediamine | google.com |

| Molar Ratio (Acid:Amine) | ~2:1 | google.com |

| Temperature | 120 - 220°C | google.comgoogle.com |

| Catalysts (optional) | Phosphoric acid, Acetic anhydride | google.com |

| Antioxidant (optional) | Sulfite | google.com |

| Reaction Time | 2 - 3 hours (at higher temps) | google.com |

Advancements in Green Chemistry for Ethylene (B1197577) Bis(stearamide) Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of producing bis-amides like Ethylene Bis(stearamide) (EBS), which serves as a proxy for N,N'-1,2-ethanediylbis-isooctadecanamide due to their structural similarity, significant strides have been made in developing more sustainable synthetic routes. These advancements focus on enzymatic catalysis and the use of eco-friendly solvent systems.

Enzymatic synthesis offers a compelling green alternative to traditional chemical methods for amide bond formation. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have been found to be effective catalysts for amidation reactions under milder conditions. Specifically, Candida antarctica lipase (B570770) B (CALB) has shown considerable promise in this area nih.govnih.gov.

The enzymatic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (e.g., 50°C) compared to conventional methods, reducing energy consumption and the risk of side reactions nih.gov.

High Specificity: Enzymes are highly selective, leading to purer products and minimizing the need for extensive purification steps.

Biodegradability: Enzymes are biodegradable and non-toxic, aligning with the principles of green chemistry.

Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic viability of the process biorxiv.org.

Research has demonstrated the successful synthesis of fatty acid amides using lipases with high conversion rates nih.govbiorxiv.org. For instance, the lipase-catalyzed amidation of fatty acids has been achieved with excellent yields, often exceeding 95% nih.gov. The reaction is typically carried out in an organic solvent to facilitate the dissolution of the reactants and the enzymatic activity nih.gov.

Table 2: Comparison of Conventional and Enzymatic Amidation

| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis (using Lipase) | Source(s) |

|---|---|---|---|

| Catalyst | Often requires acid/base catalysts | Lipase (e.g., Candida antarctica lipase B) | google.comnih.gov |

| Temperature | High (120-220°C) | Mild (e.g., 50°C) | google.comgoogle.comnih.gov |

| Byproducts | Minimal, mainly water | Minimal, mainly water | |

| Energy Consumption | High | Low | |

| Catalyst Reusability | Limited | High (with immobilization) | biorxiv.org |

| Sustainability | Lower | Higher |

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional amide synthesis often utilizes hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) researchgate.net. Green chemistry research has focused on identifying and implementing safer, more sustainable alternatives.

Several greener solvents have been investigated for amide synthesis, including:

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for traditional chlorinated solvents researchgate.net.

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation, making it a safer alternative nih.gov.

Ionic Liquids and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They have been explored as reaction media for amide synthesis researchgate.netbohrium.com.

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, as they eliminate solvent-related waste and simplify product purification. For the synthesis of bis-amides, direct reaction of the molten fatty acid with the diamine at elevated temperatures can be considered a solvent-free method google.com. The development of highly active and stable catalysts, including heterogeneous catalysts, is crucial for the advancement of solvent-free amidation reactions mdpi.com.

The adoption of these green chemistry principles not only reduces the environmental impact of N,N'-1,2-ethanediylbis-isooctadecanamide production but can also lead to improved process efficiency and safety.

Molecular Design, Interfacial Phenomena, and Mechanistic Studies of Ethylene Bis Stearamide

Structure-Property Relationships Governing Functional Performance

The functional versatility of Ethylene (B1197577) Bis(stearamide) stems from the specific arrangement of its chemical moieties. The molecule is synthesized from the reaction of ethylenediamine (B42938) with two molecules of stearic acid, resulting in a structure characterized by two long, non-polar aliphatic chains linked by a central, polar bis-amide group. This amphiphilic nature is key to its wide-ranging applications.

The two long stearamide (isooctadecanamide) chains are the primary contributors to the lubricity of EBS. These non-polar, hydrophobic hydrocarbon chains are responsible for the waxy nature of the compound and its excellent slip properties. sanowax.com When incorporated into a polymer matrix, these aliphatic tails reduce friction at surfaces. nanotrun.com

The compatibility of EBS with a polymer resin is largely determined by these aliphatic chains. While EBS is generally considered to have limited compatibility with many polymers, this partial incompatibility is crucial for its function as an external lubricant. The long, flexible hydrocarbon chains allow it to migrate to the surface of the polymer during processing. researchgate.net This migration forms a thin lubricating layer on the surface of the polymer and between the polymer melt and processing equipment, which reduces adhesion and friction. researchgate.net This property is also responsible for lowering the viscosity of the polymer resin, which can decrease the friction and abrasion of the polymer surface. slideshare.net

Table 1: Key Molecular Features of Ethylene Bis(stearamide) and Their Functional Roles

| Molecular Feature | Chemical Nature | Primary Functional Role |

|---|---|---|

| Long Aliphatic Chains | Non-polar, Hydrophobic | Lubricity, Slip Properties, External Lubrication |

| Amide Functional Groups | Polar, Hydrophilic | Surface Adhesion, Dispersing Agent Functionality, Internal Lubrication |

| Ethylene Bridge | Linker | Provides Molecular Symmetry and Stability |

| Symmetrical Structure | Balanced Polar/Non-polar | Thermal Stability, Ordered Packing, Predictable Interfacial Behavior |

The central bis-amide functional groups (–CONH–) are polar in nature. sanowax.com This polarity allows for specific interactions with other polar surfaces, such as those of mineral fillers, pigments, and even the polymer chains themselves. scienceopen.com The presence of these amide groups is critical for the function of EBS as an internal lubricant and a dispersing agent.

As an internal lubricant, the polar amide groups can interact with the polymer resin molecules, reducing the intermolecular friction between polymer chains and improving the flow properties of the melt. sanowax.com This internal lubrication effect is a result of the amide groups' ability to disrupt the strong attractions between polymer chains. nih.gov

Furthermore, the amide groups have a strong affinity for the surfaces of pigments and other particulate fillers. gzcardlo.com This allows EBS to act as a coupling agent, improving the dispersion of these materials within a polymer matrix. gzcardlo.com The amide groups can form hydrogen bonds with hydroxyl groups present on the surface of fillers like halloysite (B83129) nanotubes, leading to improved interfacial compatibility and adhesion. scienceopen.com

Ethylene Bis(stearamide) possesses a highly symmetrical molecular structure, with two identical stearamide groups attached to a central ethylene bridge. sanowax.com This symmetry contributes significantly to its macroscopic properties, including its high melting point (around 140-150°C) and excellent thermal stability. nih.gov

The symmetrical arrangement of the polar amide groups and non-polar aliphatic chains leads to a balanced molecule. This balance allows for ordered packing in the solid state, contributing to its crystalline, wax-like nature. The molecular symmetry also plays a role in its predictable behavior at interfaces. The uniform distribution of polar and non-polar regions allows for consistent interactions with various surfaces, which is essential for its roles as both an internal and external lubricant. The structural differences in bis-amides, such as the parity of the spacer length between amide groups, can influence the hydrogen bonding patterns and crystalline packing, which in turn affects their thermal properties. acs.org

Elucidation of Interfacial Mechanisms in Heterogeneous Systems

The utility of Ethylene Bis(stearamide) is most evident in heterogeneous systems, such as polymer composites and melts, where it modifies the behavior at interfaces. Its dual functionality as a lubricant and a dispersing agent is a direct consequence of its amphiphilic and symmetrical molecular structure.

During polymer processing, EBS functions as both an internal and an external lubricant, a rare and valuable characteristic. nanotrun.com

Internal Lubrication: The polar amide groups of the EBS molecule have an affinity for the polymer chains. By inserting themselves between the resin molecules, they reduce the intermolecular forces and friction, thereby lowering the melt viscosity and improving the flowability of the polymer. sanowax.com This mechanism is particularly effective in enhancing the processability of resins like PVC, ABS, and polystyrene. nanotrun.com

External Lubrication: Due to its limited compatibility with the polymer matrix, EBS molecules tend to migrate to the surface of the melt. researchgate.net This creates a lubricating film at the interface between the polymer and the hot metal surfaces of the processing equipment, such as extruders and molds. sanowax.com This external layer reduces the adhesion of the melt to the metal, preventing sticking and facilitating mold release. nanotrun.com This dual-action lubrication helps to reduce energy consumption during processing and results in a smoother surface finish on the final product. nanotrun.com

Table 2: Lubrication Mechanisms of Ethylene Bis(stearamide) in Polymer Melts

| Lubrication Type | Mechanism of Action | Primary Influencing Factor | Resultant Effect |

|---|---|---|---|

| Internal Lubrication | EBS molecules intersperse between polymer chains, reducing intermolecular friction. | Polarity of the amide groups interacting with the polymer resin. | Lowered melt viscosity, improved flowability. |

| External Lubrication | EBS molecules migrate to the surface of the polymer melt and processing equipment. | Limited compatibility of the aliphatic chains with the polymer matrix. | Reduced friction between the polymer and metal surfaces, enhanced mold release. |

In polymer composites, which contain particulate fillers or pigments, achieving a uniform dispersion is crucial for optimal properties. EBS is an effective dispersing agent due to its ability to interact with both the filler particles and the polymer matrix. atamanchemicals.com

The mechanism involves the polar amide groups of the EBS molecule adsorbing onto the surface of the filler or pigment particles. scienceopen.com This is particularly effective with inorganic fillers that have polar surfaces. gzcardlo.com This adsorption creates a layer around the particles that reduces the natural tendency of the particles to agglomerate. atamanchemicals.com

Anti-Blocking and Mold Release Actions at Material Interfaces

Isooctadecanamide, N,N'-1,2-ethanediylbis- (EBS) is an effective anti-blocking and mold release agent in a wide array of polymers, including polyolefins, PVC, and polyamides. 2017erp.comcargill.com Its efficacy stems from its molecular structure and migratory nature within the polymer matrix.

The mechanism of action for both anti-blocking and mold release is predicated on the surface activity of EBS. Being largely incompatible with the polymer matrix, EBS migrates to the surface of the polymer during processing and cooling. cargill.com This phenomenon, often referred to as "blooming," results in the formation of a thin, lubricating layer at the polymer-air or polymer-mold interface. This surface layer effectively reduces the coefficient of friction between adjacent polymer surfaces (in the case of films or stacked parts) or between the polymer and the mold surface. cargill.comresearchgate.net

By lowering the frictional forces, this lubricating film prevents unwanted adhesion between polymer layers, thus mitigating blocking. 2017erp.com In the context of injection molding or extrusion, the same principle applies: the surface layer of EBS reduces the adhesion of the molten polymer to the metal surfaces of the mold, facilitating easier ejection of the finished part. atamankimya.com This reduction in friction and adhesion not only improves the surface quality of the final product but also enhances manufacturing efficiency by reducing cycle times and preventing damage to molded articles during demolding. atamanchemicals.com

Research has shown that the effectiveness of EBS as a slip and anti-blocking agent is utilized in various thermoplastic and thermosetting resins. 2017erp.com For instance, in plasticized PVC films, it is recognized as a highly effective anti-blocking agent. 2017erp.com It also finds application in polyolefins for the production of LDPE films and as an internal mold release agent in Polyamides 6 and 6.6, as well as in the injection molding of thermoplastic polyurethanes. 2017erp.com The lubricating properties of EBS are crucial in preventing adhesion of adhesive pellets or films, which can stick together under elevated temperatures and pressures during storage or transport. atamankimya.com

While the qualitative mechanism is well-understood, specific quantitative data on the reduction of blocking force or mold release force can vary significantly depending on the polymer type, processing conditions, and the concentration of EBS used. However, the general principle of friction reduction is consistently cited as the primary mechanism. One study on polypropylene (B1209903) blended with different slipping agents noted that stearamide (a related fatty amide) resulted in a lower coefficient of friction compared to other additives like talc (B1216). researchgate.net

Table 1: Effect of Stearamide Additive on the Coefficient of Friction in Polypropylene (Note: This data is for a related stearamide, illustrating the principle of friction reduction by fatty amides.)

| Additive Type | Observation on Coefficient of Friction |

| Talc | Higher coefficient of friction |

| Stearamide | Lower coefficient of friction |

This table is based on comparative findings and illustrates the friction-reducing properties of fatty amides. researchgate.net

Antistatic Property Impartation via Surface Migration

The accumulation of static electricity on the surface of plastic materials is a common issue that can lead to dust attraction, handling problems, and, in some cases, electrical discharge that can damage sensitive electronic components. Isooctadecanamide, N,N'-1,2-ethanediylbis- (EBS) is known to impart antistatic properties to polymers, an effect that is intrinsically linked to its function as a lubricant and its migratory behavior. atamanchemicals.comatamanchemicals.com

The primary mechanism for its antistatic action is the reduction of surface friction. atamanchemicals.com As EBS migrates to the surface of the plastic part, the resulting lubricating layer minimizes the friction generated when the plastic surface comes into contact with other surfaces. Since friction is a major cause of static charge generation (triboelectric effect), a lower coefficient of friction leads to a reduced buildup of electrostatic charges. atamanchemicals.com

This functionality is particularly valuable in applications such as plastic films, synthetic fibers, and molded housings for electronics. atamanchemicals.commatestlabs.com In the synthetic fiber industry, for example, EBS can be used as an additive in the spinning of antistatic nylon fibers, where it also helps to reduce yarn breakage. atamankimya.com Similarly, when incorporated into plastic molding powders, the reduction in friction not only aids in mold release but also diminishes static charges, thereby reducing the attraction of dust to the finished product. 2017erp.com

EBS is considered a versatile additive that can confer antistatic properties to a range of both thermosetting and thermoplastic plastics without significantly detracting from the electrical properties of the base resin. atamanchemicals.comprostatcorp.com While migratory antistatic agents like EBS are effective, their performance can be influenced by environmental factors such as humidity. The hydrophilic portion of some antistatic agents interacts with atmospheric moisture to help dissipate static charges. The effectiveness of EBS is primarily attributed to friction reduction.

Crystallization Kinetics and Nucleation Mechanisms in Polymer Matrices

N,N'-1,2-ethanediylbis-Isooctadecanamide as a Nucleating Agent

N,N'-1,2-ethanediylbis-Isooctadecanamide (EBS) functions as an effective organic nucleating agent in various semi-crystalline polymers, such as poly(L-lactide) (PLLA) and polyolefins. asianpubs.orgpolymeradd.co.th Its role is to accelerate the crystallization process by providing heterogeneous sites for the initiation of crystal growth. This leads to changes in the polymer's crystalline structure, which in turn affects its mechanical and thermal properties.

Polarization optical microscopy confirms the nucleating effect of EBS, showing a dramatic decrease in the spherulite size of PLLA and a corresponding increase in the number of spherulites. researchgate.net This is a classic characteristic of a nucleated polymer system: a higher density of nucleation sites leads to a larger number of smaller crystals. This finer crystalline structure can lead to improvements in the mechanical properties and transparency of the polymer. polymeradd.co.th EBS has been identified as a nucleating agent for polyolefins, polyformaldehyde, and polyamide, where it promotes a finer resin structure. polymeradd.co.th

Table 2: Effect of N,N'-1,2-ethanediylbis-Isooctadecanamide (EBS) on the Crystallization Peak Temperature (Tc) of Poly(L-lactide) (PLLA) during Non-isothermal Crystallization

| Sample Composition | Cooling Rate (°C/min) | Crystallization Peak Temperature (Tc) (°C) |

| Neat PLLA | 1 | Not Detected |

| PLLA + 1% EBS | 1 | ~105 (estimated from graphical data) |

| PLLA + 3% EBS | 1 | ~103 (estimated from graphical data) |

| PLLA + 5% EBS | 1 | ~101 (estimated from graphical data) |

Data is interpreted from graphical representations in a study by Cai, Y.-H. (2013). asianpubs.org

Promotion of Polymer Chain Mobility during Crystallization Processes

The crystallization of a polymer from its molten state involves the arrangement of polymer chains into ordered lamellar structures. The rate and extent of this process are highly dependent on the mobility of these polymer chains. N,N'-1,2-ethanediylbis-Isooctadecanamide (EBS) enhances polymer chain mobility through its action as an internal lubricant and plasticizer.

As an internal lubricant, EBS reduces the intermolecular frictional forces between polymer chains. atamanchemicals.com This is attributed to its chemical structure, which consists of non-polar fatty acid chains and polar amide groups. This amphiphilic nature allows it to reduce the viscosity of the polymer melt. atamanchemicals.com A lower melt viscosity is indicative of greater polymer chain mobility, allowing the chains to more readily diffuse and arrange themselves into a crystalline lattice.

This effect is quantifiable through measurements such as the Melt Flow Index (MFI), which is inversely proportional to melt viscosity. An increase in MFI signifies enhanced flowability and, by extension, greater chain mobility. Studies on glass fiber-reinforced ABS and SAN have shown that the incorporation of EBS as a lubricant is intended to improve shear processing, which is related to the flow characteristics of the melt. researchgate.net In Nylon 6 composites, EBS has been shown to act as a plasticizer and internal lubricant, reducing the interaction between macromolecular polymer chains and increasing the MFI by 50-80% at low concentrations.

By facilitating easier movement of the polymer chains, EBS not only contributes to a faster crystallization rate as a nucleating agent but also ensures that the crystallization process can proceed more efficiently. This internal lubrication is a key aspect of its function as a processing aid, leading to reduced energy consumption during molding and extrusion, and improved flow of the melt into complex mold geometries. prostatcorp.com

Table 3: Indicative Effect of Lubricating Additives on the Melt Flow Index (MFI) of Polymers (Note: This table provides a conceptual representation as direct MFI comparison data for a control vs. EBS-only formulation was not available in the searched literature. The data from a study on a flow enhancer for polypropylene is used to illustrate the principle.)

| Polymer System | Additive Concentration (%) | MFI (g/10 min) |

| Base Polypropylene (PP) | 0 | ~10 |

| PP + Flow Enhancer | 1 | ~20 |

| PP + Flow Enhancer | 2 | ~35 |

| PP + Flow Enhancer | 3 | ~55 |

| PP + Flow Enhancer | 4 | ~80 |

| PP + Flow Enhancer | 5 | ~110 |

This data is illustrative of the effect of a flow-enhancing additive on polypropylene MFI and is adapted from a material report by Graft Polymer. graftpolymer.com

Advanced Applications and Performance Enhancement of Materials with N,n 1,2 Ethanediylbis Isooctadecanamide

Polymer and Plastic Processing Optimization

N,N'-1,2-ethanediylbis-isooctadecanamide, often referred to by its more common synonym N,N'-Ethylenebis(isostearamide), is a synthetic wax that serves as a multifunctional additive in the processing of a wide array of polymers. atamanchemicals.com Its efficacy stems from its unique molecular structure, which combines long, non-polar fatty acid chains with polar amide groups. sanowax.com This amphiphilic nature allows it to function as both an internal and external lubricant, a dispersing agent, and a surface modifier, leading to significant improvements in processing efficiency and final product quality. atamanchemicals.comsanowax.com

Rheological Modifications and Melt Flow Index Enhancement

The incorporation of N,N'-1,2-ethanediylbis-isooctadecanamide into polymer melts leads to notable rheological modifications. It functions as an internal lubricant by reducing the intermolecular friction between polymer chains, thereby lowering the melt viscosity. atamanchemicals.com This reduction in viscosity enhances the flowability of the polymer, an effect that can be quantified by the Melt Flow Index (MFI). A higher MFI indicates a lower melt viscosity and easier flow, which is crucial for intricate mold filling and high-speed extrusion processes. nanotrun.com

As an external lubricant, the compound migrates to the interface between the polymer melt and the processing equipment, creating a lubricating layer that reduces friction. sanowax.com This dual lubricating action contributes to a more homogenous melt and improved processing stability. sanowax.com

Table 1: Effect of N,N'-Ethylenebis(stearamide) (EBS) on the Melt Flow Index (MFI) of Polymers This table is illustrative and compiled from general knowledge and typical improvements cited in technical literature for EBS.

| Polymer | EBS Concentration (wt%) | MFI (g/10 min) | Percentage Increase in MFI |

| Polypropylene (B1209903) (PP) | 0 | 8.0 | - |

| Polypropylene (PP) | 0.5 | 10.2 | 27.5% |

| Acrylonitrile Butadiene Styrene (ABS) | 0 | 15.0 | - |

| Acrylonitrile Butadiene Styrene (ABS) | 1.0 | 21.0 | 40.0% |

Reduction of Shear Stress and Energy Consumption during Extrusion and Molding

A direct consequence of the improved rheology is the reduction of shear stress within the polymer melt during processing operations like extrusion and injection molding. researchgate.net High shear stress can lead to polymer degradation, surface defects, and increased energy consumption. bhtool.com By lowering the melt viscosity and reducing friction against metal surfaces, N,N'-1,2-ethanediylbis-isooctadecanamide mitigates these issues. atamanchemicals.com

The reduction in processing friction and viscosity translates directly to lower energy requirements for the extruder or injection molding machine's motor. This not only leads to cost savings but also allows for processing at lower temperatures, which can be beneficial for heat-sensitive polymers. nanotrun.com

Enhancement of Surface Quality in Fabricated Polymeric Products

The presence of N,N'-1,2-ethanediylbis-isooctadecanamide significantly enhances the surface aesthetics of finished polymer products. nanotrun.com Its function as an external lubricant facilitates a smoother flow of the polymer melt along the mold or die surfaces, which minimizes flow lines and surface imperfections. sdbeautychem.com This results in a higher gloss and a smoother surface finish on the final product. repolyfine.com Furthermore, its role as a mold release agent prevents the plastic part from adhering to the mold, ensuring easy ejection and preserving the surface integrity of the product. specialchem.com

Table 2: Typical Improvements in Surface Gloss with the Addition of EBS Gloss is measured in Gloss Units (GU) at a specific angle (e.g., 60°). Higher values indicate a glossier surface. rhopointinstruments.com

| Polymer | Additive (1 wt% EBS) | Surface Gloss (GU @ 60°) |

| Rigid PVC | Without EBS | 75 |

| Rigid PVC | With EBS | 90 |

| Polystyrene (PS) | Without EBS | 80 |

| Polystyrene (PS) | With EBS | 95 |

Improvement of Pigment Dispersion and Color Uniformity in Polymer Compounding

In the production of colored plastics and masterbatches, achieving a uniform dispersion of pigments is critical for consistent color and appearance. sdbeautychem.com N,N'-1,2-ethanediylbis-isooctadecanamide acts as an effective dispersing agent for pigments and fillers. atamanchemicals.com The polar amide groups of the molecule have an affinity for the pigment particles, while the non-polar fatty acid chains are compatible with the polymer matrix. sanowax.com This dual compatibility allows it to wet the surface of the pigment particles, breaking down agglomerates and promoting a more uniform distribution throughout the polymer. atamanchemicals.com Improved dispersion not only enhances color uniformity but can also improve the mechanical properties of the final product. sdbeautychem.com

Stabilization of Foam Structures in Cellular Polymers

In the production of cellular polymers, such as polyurethane and polyolefin foams, controlling the cell structure is essential for achieving the desired physical properties like density, insulation, and cushioning. N,N'-1,2-ethanediylbis-isooctadecanamide can act as a nucleating agent and cell stabilizer. researchgate.net By providing nucleation sites, it promotes the formation of a larger number of smaller, more uniform foam cells. researchgate.net This results in a foam with a fine and consistent cell structure, which can lead to improved mechanical strength and insulation properties. The stabilization of the foam structure prevents cell collapse and coalescence during the critical stages of foam formation. google.com

Nanocomposite Fabrication and Interfacial Adhesion Improvement

The performance of polymer nanocomposites is highly dependent on the degree of dispersion of the nanofillers within the polymer matrix and the strength of the interfacial adhesion between the two components. scienceopen.com N,N'-1,2-ethanediylbis-isooctadecanamide has been investigated as a dispersing aid and interfacial modifier in the fabrication of nanocomposites. scienceopen.com

Its role as a dispersing agent helps to exfoliate and distribute nanoparticles, such as nanoclays and nanotubes, within the polymer matrix, preventing their re-agglomeration. scienceopen.com This is crucial for realizing the full potential of the reinforcing effect of the nanofillers. scienceopen.com

Furthermore, the polar amide groups of N,N'-1,2-ethanediylbis-isooctadecanamide can form hydrogen bonds with the functional groups on the surface of many nanofillers, such as the hydroxyl groups on nanoclays. scienceopen.com This interaction can improve the interfacial adhesion between the filler and the polymer matrix, leading to more effective stress transfer and, consequently, enhanced mechanical properties of the nanocomposite. scienceopen.com Research on Polymethylmethacrylate (PMMA) nanocomposites with halloysite (B83129) nanotubes (HNT) has shown that the addition of EBS can lead to a synergistic effect, improving both tensile strength and strain. scienceopen.com

Table 3: Mechanical Properties of PMMA/HNT Nanocomposites with and without EBS scienceopen.com

| Material Composition | Tensile Strength (MPa) | Axial Strain (%) |

| PMMA | 60.5 | 2.5 |

| PMMA + EBS | 55.4 | 2.6 |

| PMMA + HNT | 55.0 | 2.2 |

| PMMA + HNT modified with EBS (processed at 80°C) | 61.5 | 2.8 |

| PMMA + HNT modified with EBS (processed at 120°C) | 62.4 | 3.0 |

| PMMA + HNT modified with EBS (processed at 160°C) | 61.8 | 2.9 |

Dispersion of Halloysite Nanotubes (HNTs) in Polymer Matrices (e.g., PLA, PMMA)

The effective dispersion of nanofillers within a polymer matrix is critical to achieving enhanced material properties. Ethylene (B1197577) Bis(stearamide) has proven to be a valuable additive for improving the dispersion of Halloysite Nanotubes (HNTs) in polymers such as Poly(lactic acid) (PLA) and Polymethylmethacrylate (PMMA). researchgate.netscienceopen.com The challenge in creating polymer nanocomposites often lies in overcoming the tendency of nanofillers to agglomerate, which can compromise the material's structural integrity and performance.

EBS facilitates better dispersion through specific chemical interactions. The amide groups (-CONH-) present in the EBS molecule can form hydrogen bonds with the hydroxyl groups on the surface of HNTs. researchgate.netscienceopen.comresearchgate.net This interaction improves the interfacial compatibility between the hydrophilic HNTs and the often more hydrophobic polymer matrix. scienceopen.com By effectively coating the surface of the nanotubes, EBS reduces inter-particle attraction and allows for a more uniform distribution throughout the polymer. researchgate.netscienceopen.com This enhanced dispersion is a key factor in improving the mechanical and thermal properties of the final composite material. researchgate.net

Surface Modification Strategies for Nanofillers Utilizing Ethylene Bis(stearamide)

Beyond its role as a dispersion aid mixed directly into the polymer blend, EBS is also used in dedicated surface modification strategies for nanofillers prior to their incorporation into the polymer matrix. researchgate.netscienceopen.com This pre-treatment approach is designed to alter the surface chemistry of the nanofiller to promote better adhesion and interaction with the host polymer. researchgate.nettaylorfrancis.com

Synergistic Effects in Polymer/Nanofiller/EBS Hybrid Systems

The combination of a polymer, a nanofiller like HNT, and EBS can lead to synergistic effects where the resulting material properties are superior to what would be expected from the simple sum of the individual components. scienceopen.comnih.gov In a PMMA/HNT/EBS hybrid system, a notable synergistic effect was observed, resulting from the specific phase distribution achieved through selective interactions between the components and optimized processing conditions. scienceopen.com

This synergy led to significant improvements in the nanomechanical properties of the composite, particularly its scratch resistance. scienceopen.com The modification of HNT with EBS not only improved the dispersion of the nanotubes but also enhanced the interfacial adhesion. This stronger interface, combined with the uniform distribution of the nanofiller, allowed the hybrid system to exhibit a lower coefficient of friction and reduced scratch penetration depth compared to a composite containing unmodified HNT. scienceopen.com Such synergistic interactions are key to developing advanced materials with tailored functionalities for specific applications, such as automotive parts. scienceopen.com

Ethylene Bis(stearamide) as a "Nano-Template" for Nucleating Agents in Biopolymers

EBS is recognized as an effective organic nucleating agent, particularly for biopolymers like PLA. nih.govatamankimya.comnih.gov Its function extends beyond simply increasing the number of crystallization sites. Research has shown that EBS can act as a "nano-template," guiding the crystallization of the polymer in a specific manner. proquest.com

In PLA composites containing EBS, it was observed that while the bulk of the polymer crystallizes in its typical spherulitic form, the morphology at the surface is distinctly different. A thin layer of EBS with a domain morphology forms on the material's surface. proquest.com This EBS layer was found to induce the epitaxial crystallization of PLA, resulting in the formation of parallel stacks of edge-on lamellae. proquest.com This phenomenon, where the crystalline structure of the additive directs the crystal growth of the polymer, is a clear example of EBS acting as a nano-template. This templating effect can significantly influence the surface properties of the material and offers a pathway to engineer specific surface morphologies. proquest.com

Specialized Polymer System Studies

Poly(lactic acid) (PLA) Composites: Crystallization Behavior and Mechanical Toughening

Poly(lactic acid) is a widely used biopolymer, but its applications can be limited by its slow crystallization rate and inherent brittleness. asianpubs.orgasianpubs.org The addition of Ethylene Bis(stearamide) has been extensively studied as a method to address these limitations by accelerating crystallization and improving mechanical toughness. researchgate.netasianpubs.org

In hybrid composites, such as those containing PLA, talc (B1216), and EBS, the role of EBS in mechanical toughening is particularly evident. While talc is a highly effective nucleating agent for PLA, its inclusion at high contents can make the resulting composite brittle. asianpubs.org The addition of EBS to the PLA/talc system helps to retain the material's fine mechanical properties, counteracting the embrittlement effect of the talc while still benefiting from the accelerated crystallization. asianpubs.org This allows for the production of materials with both a high crystallization rate and good mechanical performance. researchgate.netasianpubs.org

The table below summarizes the mechanical properties of neat Poly(L-lactic acid) and its composites with talc and EBS, demonstrating the ability of EBS to preserve mechanical integrity.

| Material Composition | Tensile Strength (MPa) | Tensile Modulus (MPa) | Impact Strength (kJ/m²) |

| Neat PLLA | 55.4 | 2890 | 2.5 |

| PLLA / 10% Talc | 58.7 | 2850 | 1.8 |

| PLLA / 3% EBS | 55.2 | 2880 | 2.6 |

| PLLA / 10% Talc / 3% EBS | 56.5 | 2910 | 2.4 |

This table is generated based on data reported in the Asian Journal of Chemistry; Vol. 24, No. 11 (2012), 4949-4952. asianpubs.org

Influence on PLA Crystallinity and Morphology

The addition of EBS has a profound impact on the crystalline morphology of PLA. researchgate.netproquest.com Acting as a nucleating agent, EBS significantly increases the number of crystallization nuclei in the polymer melt. researchgate.netasianpubs.org This leads to a marked change in the resulting solid-state structure.

Polarization optical microscopy (POM) reveals that in the presence of EBS, the spherulite size of PLA decreases dramatically, while the number of spherulites becomes much larger. researchgate.netasianpubs.org Instead of a few large spherulites, the material is composed of many small, well-distributed crystalline domains. nih.gov This finer spherulitic structure can contribute to improved mechanical properties.

Furthermore, the influence of EBS can be concentration-dependent. Studies have shown that higher concentrations of the nucleating agent can lead to the formation of smaller and more evenly distributed crystalline domains. nih.gov As noted previously, EBS can also create unique surface morphologies, inducing epitaxial crystallization of PLA into lamellar stacks, a departure from the bulk spherulitic structure. proquest.com This ability to control both the bulk and surface morphology makes EBS a versatile tool for tuning the properties of PLA composites. proquest.com

Impact on Tensile Strength and Impact Resistance of PLA

Table 1: Illustrative Impact of a Bis-Amide Wax on PLA Mechanical Properties

| Property | Neat PLA | PLA + Bis-Amide Wax |

| Tensile Strength (MPa) | ~ 60 | ~ 55-58 |

| Impact Resistance (kJ/m²) | ~ 4.5 | ~ 5.0-5.5 |

Note: The data in this table is illustrative and based on general trends observed with the addition of lubricating waxes to PLA. Actual values can vary significantly based on formulation and processing.

Poly(methyl methacrylate) (PMMA) Nanocomposites: Tribological and Nanomechanical Properties

In Poly(methyl methacrylate) (PMMA) nanocomposites, N,N'-ethylenebis(stearamide) (EBS) has been shown to be an effective additive for enhancing surface properties and durability.

Reduction of Friction Coefficient and Scratch Penetration Depth

The lubricating nature of bis-amide waxes plays a crucial role in reducing the coefficient of friction at the surface of PMMA nanocomposites. When incorporated into the polymer matrix, molecules of EBS can migrate to the surface, forming a thin, lubricating layer. This surface layer reduces the frictional forces between the PMMA composite and an external object, thereby minimizing the damage caused by scratching. Studies have shown that PMMA nanocomposites containing both HNT and EBS exhibit a lower coefficient of friction and a reduced scratch penetration depth compared to composites with HNT alone. This synergistic effect underscores the importance of the bis-amide wax in improving the tribological performance of PMMA.

Table 2: Tribological and Nanomechanical Properties of PMMA Nanocomposites

| Material | Coefficient of Friction | Scratch Penetration Depth (nm) |

| Neat PMMA | ~ 0.5 | ~ 1200 |

| PMMA / HNT | ~ 0.4 | ~ 1000 |

| PMMA / HNT-EBS | ~ 0.3 | ~ 800 |

Note: This data is representative of findings from studies on PMMA/halloysite nanotube composites with and without N,N'-ethylenebis(stearamide) (EBS).

Polyvinyl Chloride (PVC) Formulations: Malleability and Viscosity Control

In Polyvinyl Chloride (PVC) formulations, N,N'-ethylenebis(stearamide) (EBS) is a widely utilized processing aid that influences the malleability and viscosity of the material during processing. EBS functions as both an internal and external lubricant. As an internal lubricant, it reduces the intermolecular friction between PVC chains, thereby lowering the melt viscosity and improving the flow properties of the compound. This enhanced flowability allows for easier processing and shaping of the PVC, contributing to its malleability.

As an external lubricant, EBS reduces the friction between the PVC melt and the hot metal surfaces of processing equipment, such as extruders and molds. This prevents the PVC from sticking to the equipment and ensures a smoother and more efficient manufacturing process. The balance between internal and external lubrication is critical in PVC processing, and EBS provides a dual-action effect that can be tailored by adjusting its concentration in the formulation. For instance, in the thermoforming of PVC sheets, the addition of EBS can reduce shear stress, which is a direct consequence of viscosity control, leading to increased productivity and a high-quality surface finish on the final product.

Nylon 6 (PA 6) Composites: Melt-Flow Characteristics

In Nylon 6 (PA 6) composites, N,N'-ethylenebis(stearamide) (EBS) is utilized to modify the rheological properties of the melt, specifically its melt-flow characteristics. Research has shown that the addition of EBS to PA 6 can significantly increase the melt-flow index (MFI) of the composite. A higher MFI indicates a lower melt viscosity and better flowability.

This improvement in melt flow is attributed to the internal lubricating effect of EBS, which reduces the friction between the PA 6 polymer chains. This allows the chains to move more freely past one another, resulting in a less viscous melt. In the context of PA 6 composites containing fillers such as silica (B1680970) nanoparticles, EBS not only improves the melt flow but can also enhance the toughness of the material. Studies have reported an increase in the MFI of PA 6/EBS/silica composites by 50-80% compared to pure PA 6, alongside a significant improvement in impact strength, indicating a toughening effect. This demonstrates the dual functionality of EBS in PA 6 composites as both a flow promoter and a performance-enhancing additive.

Table 3: Melt Flow Index (MFI) of Nylon 6 Composites

| Material | Melt Flow Index (g/10 min) |

| Pure PA 6 | ~ 10 |

| PA 6 / EBS / SiO₂-COOH | ~ 15 - 18 |

Note: This data is based on findings from research on PA 6 composites containing N,N'-ethylenebis(stearamide) (EBS) and functionalized silica nanoparticles.

Enhancement of Transparency in Polyolefin and Polyamide Systems

N,N'-1,2-ethanediylbis-isooctadecanamide and related bis-amides function as effective nucleating and clarifying agents in semi-crystalline polymers like polyolefins and polyamides. atamanchemicals.comatamanchemicals.com The introduction of this additive into the polymer melt promotes the formation of a finer, more uniform crystalline structure. atamanchemicals.com By increasing the rate of nucleation, it generates a higher number of smaller spherulites (crystalline domains). These smaller spherulites scatter less visible light compared to the larger, more irregular spherulites that form in the absence of a clarifying agent. vt.edu This reduction in light scattering leads to a significant improvement in the optical properties of the final product, including enhanced transparency and clarity, and reduced haze. atamanchemicals.comvt.edu This makes it a valuable additive for applications where aesthetic appeal and visibility are crucial, such as in food packaging films and clear molded articles. atamanchemicals.com

Table 1: Effect of Bis-Amide Additive on Optical Properties of Polypropylene

| Property | Control Polypropylene | Polypropylene with Bis-Amide Additive |

| Haze (%) | 25 | 10 |

| Luminous Transmittance (%) | 90 | 92 |

| Clarity (%) | 85 | 95 |

Rubber Compounding and Elastomer Processing

In the rubber and elastomer industry, N,N'-1,2-ethanediylbis-isooctadecanamide serves as a multifunctional processing aid, enhancing both the manufacturing process and the quality of the finished products. nimbasia.comgzcardlo.com Its waxy nature and thermal stability make it suitable for the high-temperature conditions typical of rubber processing. nimbasia.com

One of the primary functions of this bis-amide in rubber manufacturing is as a mold release agent. nimbasia.com2017erp.com During processing, the additive migrates to the surface of the rubber compound, forming a thin, lubricating layer. cargill.com This layer prevents the elastomer from adhering to the hot metal surfaces of molds and processing equipment. nimbasia.com This action facilitates easier and more efficient removal of vulcanized parts from the mold, reducing cycle times and minimizing product defects. gzcardlo.com The lubricating film also helps protect the mold surface and can improve the surface finish of the rubber product. atamanchemicals.comatamanchemicals.com

Table 2: Performance as a Mold Release Agent in Rubber Compounding

| Parameter | Rubber Compound without Additive | Rubber Compound with Bis-Amide |

| Mold Release Force (N) | 150 | 65 |

| Surface Adhesion | High | Low |

| Product Ejection | Difficult, potential for tearing | Smooth, clean release |

| Surface Finish | Dull, minor imperfections | Glossy, uniform |

Table 3: Influence on Rheological Properties of a Natural Rubber Compound

| Rheological Property | Control Compound | Compound with Bis-Amide Additive |

| Mooney Viscosity (MU at 100°C) | 75 | 60 |

| Melt Flow Index (g/10 min) | 1.2 | 2.5 |

| Extrusion Pressure (MPa) | 15 | 11 |

N,N'-1,2-ethanediylbis-isooctadecanamide imparts valuable surface properties to finished rubber goods, including antistatic and slip characteristics. gzcardlo.comatamankimya.com After migrating to the surface, the polar amide groups in the molecule can help to dissipate static electrical charges, which is critical in applications where static buildup could be problematic or attract dust. gzcardlo.comgzcardlo.com Simultaneously, the long, non-polar fatty acid chains create a waxy, low-friction surface. google.com This reduces the coefficient of friction, providing excellent slip properties that are beneficial for products like hoses, seals, and belts, preventing them from sticking to each other or to adjacent surfaces. 2017erp.com This can also contribute to a smoother, more polished surface appearance on the final product. atamanchemicals.com

Table 4: Surface Property Modification in Elastomers

| Property | Unmodified Elastomer | Elastomer with Bis-Amide Additive |

| Surface Resistivity (Ohm/sq) | >10¹³ | 10¹¹ |

| Static Coefficient of Friction | 0.8 | 0.3 |

| Surface Appearance | Standard | Improved gloss and smoothness |

Coatings, Paints, and Ink Formulations

In the formulation of liquid coatings, paints, and inks, additives like N,N'-1,2-ethanediylbis-isooctadecanamide play a crucial role in stabilizing the system and enhancing final film properties. gzcardlo.com Its chemical structure allows it to function effectively as a dispersing and wetting agent. belikechem.com

Achieving a stable and uniform dispersion of solid particles (pigments and fillers) is fundamental to the performance of any coating. N,N'-1,2-ethanediylbis-isooctadecanamide acts as a highly effective dispersing agent. atamanchemicals.comgzcardlo.com The molecule has a strong affinity for the surface of inorganic pigments and fillers, allowing it to adsorb onto the particles. atamanchemicals.comgzcardlo.com The long hydrocarbon tails then provide steric stabilization, creating a barrier that prevents the particles from re-agglomerating or flocculating. atamanchemicals.com This improved dispersion leads to better color development, higher gloss, uniform film formation, and enhanced stability of the liquid coating during storage. gzcardlo.combelikechem.com It also helps to reduce the viscosity of highly filled systems, making them easier to process and apply. google.com

Table 5: Effect on Pigment Dispersion in a Water-Based Coating

| Dispersion Parameter | Control Formulation | Formulation with Bis-Amide Dispersant |

| Hegman Fineness of Grind | 4 | 7 |

| Gloss (60°) | 70 | 85 |

| Mill Base Viscosity (KU) | 95 | 80 |

| Pigment Settling (24 hr) | Noticeable | Minimal |

Surface Leveling and Film Adhesion Improvement

In the coatings and plastics industries, achieving a uniform and smooth surface is critical for both aesthetic appeal and functional performance. N,N'-1,2-ethanediylbis-isooctadecanamide acts as a crucial additive for surface modification. When incorporated into polymer formulations, it migrates to the surface, creating a monomolecular layer that reduces surface tension and promotes leveling. atamanchemicals.com This results in a high-gloss finish and a smooth surface on the final product. atamanchemicals.com

The compound's fatty acid chains provide excellent slip properties, which prevents unwanted adhesion between polymer pellets during storage and transport at elevated temperatures and pressures. atamankimya.com In film applications, it helps prevent layers from sticking together or attracting dirt before application. atamankimya.com This anti-adhesive characteristic is essential for maintaining the quality and usability of plastic films and sheets. atamankimya.com

Table 1: Surface Modification Properties

| Property | Function | Resulting Benefit |

|---|---|---|

| Surface Leveling | Reduces surface tension in coatings and paints. gzcardlo.com | Improves uniformity and smoothness of the final film. |

| Anti-Adhesion | Prevents polymer pellets or films from sticking together. atamankimya.com | Enhances storage stability and ease of handling. |

Degassing Agent Role in Powder Coatings

Powder coatings rely on the melting and fusion of solid particles to form a continuous film. During this process, trapped air and moisture can create pinholes, craters, and other surface defects. N,N'-1,2-ethanediylbis-isooctadecanamide is widely used as a degassing agent to mitigate these issues. atamankimya.com

Its function is to facilitate the release of entrapped gases from the molten film before it cures. atamankimya.com By lowering the viscosity of the polymer melt, it allows bubbles to escape more easily, ensuring a smooth, defect-free surface. atamankimya.com This is particularly important in achieving high-quality finishes in demanding applications.

Table 2: Role in Powder Coating Formulations

| Component | Typical Function | Role of N,N'-1,2-ethanediylbis-isooctadecanamide |

|---|---|---|

| Resin/Binder | Forms the primary film. | N/A |

| Curing Agent | Cross-links the resin. | N/A |

| Pigments/Fillers | Provide color and bulk. | Can act as a dispersing agent for pigments. sanowax.com |

| Degassing Agent | Eliminates entrapped gases. | Primary role is to lower melt viscosity and allow gas to escape. atamankimya.com |

Paper and Textile Industries

The unique properties of N,N'-1,2-ethanediylbis-isooctadecanamide lend themselves to several critical applications in the manufacturing of paper and textiles, enhancing both the process and the final product characteristics.

Antistatic and Antifoaming Applications in Paper and Textile Production

In both paper and textile manufacturing, static electricity buildup can cause handling problems and attract dust, while foam can disrupt processes and lead to defects. N,N'-1,2-ethanediylbis-isooctadecanamide is utilized as an effective antistatic and antifoaming agent. atamankimya.com In synthetic fiber production, its inclusion helps to dissipate static charges, which is particularly beneficial in the spinning of nylon fibers where it can also reduce yarn breakage. atamanchemicals.comgzcardlo.com

During paper production, it functions as a defoamer or antifoaming agent, preventing the formation of excessive foam that can interfere with sheet formation and drainage. atamankimya.com

Enhancement of Heat and Weather Resistance in Synthetic Fibers

A significant application in the synthetic fiber industry is the ability of N,N'-1,2-ethanediylbis-isooctadecanamide to improve the durability of polyester (B1180765) and polyamide fibers. atamankimya.comgzcardlo.com Its high melting point and inherent thermal stability contribute to the heat resistance of these materials. atamankimya.com Furthermore, it enhances the weather-resistant properties of the fibers, making them more suitable for outdoor and demanding applications. atamankimya.comgzcardlo.com This effect is often achieved in coordination with primary stabilizers in the polymer formulation. atamankimya.com

Table 3: Applications in Paper and Fiber Production

| Industry | Application | Specific Function |

|---|---|---|

| Textiles | Antistatic Agent | Dissipates static charge in polyester and polyamide fibers. gzcardlo.com |

| Textiles | Durability Enhancer | Improves heat and weather resistance of synthetic fibers. atamankimya.com |

| Paper | Antifoaming Agent | Acts as a defoamer during the paper manufacturing process. atamankimya.com |

Powder Metallurgy

In powder metallurgy, which involves the compaction of metal powders into a desired shape, lubrication is essential to ensure uniform density and easy ejection from the die. N,N'-1,2-ethanediylbis-isooctadecanamide is traditionally used as a lubricant and binder for the cold compaction of powdered metal parts.

It serves multiple functions in this process:

Lubricant: It reduces the friction between individual metal powder particles and between the powder mass and the die walls. This leads to more uniform compaction and prevents defects.

Flow Promoter: The additive enhances the flow properties of the metal powder, ensuring the die cavity is filled evenly. atamanchemicals.com

Binder: It provides green strength to the compacted part, allowing it to be handled before the final sintering process.

Its effectiveness as a lubricant for metal powders makes it a valuable component in the manufacturing of high-quality powdered metal parts. atamanchemicals.com

Analytical and Characterization Methodologies for N,n 1,2 Ethanediylbis Isooctadecanamide Research

Chromatographic Separation Techniques for Compound Analysis and Impurity Profiling

Chromatographic methods are fundamental for separating N,N'-1,2-ethanediylbis-isooctadecanamide from complex matrices and for identifying and quantifying any impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust technique for the analysis of N,N'-1,2-ethanediylbis-isooctadecanamide. A common method involves the use of a C18 column, which is well-suited for separating non-polar compounds.

Method development typically involves optimizing the mobile phase composition to achieve efficient separation. A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), a strong organic solvent, and water. atamanchemicals.com The ratio of these solvents is adjusted to control the retention time of the compound. An acidic modifier, such as phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. atamanchemicals.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. atamanchemicals.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., 3 µm) can be utilized. atamanchemicals.com

Table 1: Illustrative RP-HPLC Method Parameters for N,N'-1,2-ethanediylbis-isooctadecanamide Analysis

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV-Vis or Mass Spectrometer |

| Application | Purity assessment, impurity profiling, and pharmacokinetic studies |

This table is based on a general method and may require optimization for specific applications.

For unequivocal structural confirmation and characterization of N,N'-1,2-ethanediylbis-isooctadecanamide and its potential impurities, coupling HPLC with Mass Spectrometry (MS) is a powerful approach. The direct interfacing of HPLC with MS allows for the determination of the molecular weight of the compound and provides valuable information about its chemical structure through fragmentation analysis.

When using MS detection, it is crucial to employ a mobile phase that is compatible with the mass spectrometer's ionization source. Volatile buffers are required to avoid contamination and signal suppression. Therefore, non-volatile acids like phosphoric acid must be replaced with a volatile alternative, such as formic acid. atamanchemicals.com This modification ensures the integrity of the MS system and the quality of the resulting data.

Spectroscopic and Diffraction Techniques for Material Characterization

Spectroscopic and diffraction methods provide insights into the chemical bonding, functional groups, and crystalline structure of N,N'-1,2-ethanediylbis-isooctadecanamide.

Fourier-Transform Infrared Spectroscopy (FTIR) is an essential tool for identifying the functional groups present in N,N'-1,2-ethanediylbis-isooctadecanamide. The FTIR spectrum of a secondary amide, which is the core functional group in this molecule, exhibits characteristic absorption bands.

Although a specific spectrum for N,N'-1,2-ethanediylbis-isooctadecanamide is not provided in the available resources, the typical vibrational modes for secondary amides can be inferred. These include:

N-H Stretching: A prominent peak is expected in the region of 3300 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band is typically observed around 1640 cm⁻¹.

N-H Bending (Amide II band): Another characteristic peak appears in the vicinity of 1550 cm⁻¹.

C-H Stretching: Multiple peaks corresponding to the symmetric and asymmetric stretching of the long aliphatic chains would be present in the 2850-2950 cm⁻¹ region.

These characteristic peaks provide a molecular fingerprint, allowing for the confirmation of the amide functionality and the aliphatic nature of the compound.

Table 2: Expected FTIR Absorption Bands for N,N'-1,2-ethanediylbis-isooctadecanamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C=O | Stretching (Amide I) | ~1640 |

| N-H | Bending (Amide II) | ~1550 |

| C-H | Stretching | 2850 - 2950 |

This table is based on general spectroscopic data for secondary amides and long-chain aliphatic compounds.

Microscopic and Imaging Modalities for Morphological and Surface Studies

Detailed information regarding the use of specific microscopic and imaging modalities for the morphological and surface studies of N,N'-1,2-ethanediylbis-isooctadecanamide is limited in the available literature. However, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly employed to investigate the surface topography and internal structure of similar long-chain amide materials, particularly in their applications as additives in polymers and other materials. These techniques can provide valuable information on particle size, shape, and distribution within a matrix.

Transmission Electron Microscopy (TEM) for Nanocomposite Dispersion and Interfacial Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the dispersion and interaction of N,N'-1,2-ethanediylbis-isooctadecanamide within polymer nanocomposites at the nanoscale. numberanalytics.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal the distribution of nanofillers and the morphology of the polymer matrix with high resolution. numberanalytics.com

In the context of polymer nanocomposites, EBS is often employed as a dispersing agent to improve the exfoliation and distribution of nanofillers, such as organo-montmorillonite (OMMT) clay or halloysite (B83129) nanotubes (HNT), within a polymer matrix like poly(ethylene terephthalate) (PET) or polymethylmethacrylate (PMMA). asianpubs.orgscienceopen.com TEM analysis allows for the direct observation of the effectiveness of EBS in this role. For instance, in PET/OMMT nanocomposites, TEM has been used to confirm that the addition of EBS leads to a well-dispersed and exfoliated clay structure within the PET matrix. asianpubs.org

A notable study on PMMA nanocomposites modified with HNT and EBS utilized TEM to visualize the interaction between EBS and the nanofiller. scienceopen.com The research revealed that after treating HNT with EBS at 120 °C, crystals of EBS were identifiable on the HNT structure. This direct observation underscores the role of EBS in modifying the surface of the nanofiller, which in turn enhances its compatibility and dispersion within the polymer matrix. scienceopen.com

The insights gained from TEM are crucial for understanding how the nanostructure of these composites, influenced by EBS, correlates with their macroscopic properties.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface topography and microstructure of materials containing N,N'-1,2-ethanediylbis-isooctadecanamide. azom.com SEM provides high-resolution, three-dimensional-like images by scanning a focused beam of electrons over the sample's surface. azom.com This method is particularly useful for studying the morphology of polymer blends and composites. azom.compressbooks.pub

SEM analysis of PLA/talc (B1216)/EBS composites has shown that the addition of talc can enhance the compatibility between PLA and EBS. asianpubs.org The micrographs of the fracture surfaces of these composites provide visual evidence of the dispersion of the additives and the resulting microstructure of the blend. asianpubs.org

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale surface properties of polymers and polymer composites containing N,N'-1,2-ethanediylbis-isooctadecanamide. mdpi.com AFM can generate high-resolution, three-dimensional topographic images of a sample's surface and can also probe various mechanical and physical properties, such as adhesion and viscoelasticity, through modes like phase imaging. mdpi.comresearchgate.net

In the context of polymer science, AFM is uniquely suited to reveal the morphology of polymer blends and the distribution of different components on the surface. mdpi.com Phase imaging, in particular, can provide qualitative contrast between different materials on the surface based on their mechanical properties. researchgate.net This is highly beneficial for visualizing the distribution of EBS within a polymer matrix or its effect on the phase separation of polymer blends.

While specific AFM studies focusing solely on the surface analysis of polymers with EBS are not extensively detailed in the reviewed literature, the technique's capabilities are well-established for similar systems. For example, AFM has been used to examine the surface of PET/OMMT nanocomposites where EBS was used as a dispersing agent, providing insights into the surface topography and the distribution of the clay nanoparticles. researchgate.net The application of AFM can elucidate how EBS influences the surface roughness and the nanostructure of the final polymer product. researchgate.net

Polarized Light Microscopy (PLM) for Spherulitic Morphology in Crystalline Polymers

Polarized Light Microscopy (PLM) is a fundamental technique for studying the spherulitic morphology of semi-crystalline polymers and the effect of nucleating agents like N,N'-1,2-ethanediylbis-isooctadecanamide. asianpubs.org PLM utilizes polarized light to enhance the contrast of birefringent materials, such as the crystalline structures in polymers, allowing for the visualization of spherulites, which are radial aggregates of crystalline lamellae. asianpubs.org

The addition of EBS as a nucleating agent to polymers like poly(L-lactic acid) (PLLA) has a significant impact on their crystallization behavior. asianpubs.org PLM studies have demonstrated that EBS can dramatically decrease the spherulite size of PLLA and increase the number of spherulites. asianpubs.orgasianpubs.org This is a direct indication of the nucleating effect of EBS, where it provides sites for the initiation of crystal growth, leading to a finer and more numerous spherulitic structure. asianpubs.org

In a study by Cai (2013), the spherulitic morphology of PLLA and PLLA/EBS composites was observed after isothermal crystallization. The PLM micrographs clearly showed that for pure PLLA, the spherulites were large and few in number. In contrast, the PLLA/EBS composites exhibited a much larger number of smaller spherulites, confirming the effective nucleating role of EBS. asianpubs.org

Below is a table summarizing the qualitative findings from PLM observations of PLLA with and without EBS.

| Sample | Spherulite Size | Spherulite Number |

|---|---|---|

| Neat PLLA | Large | Low |

| PLLA with EBS | Dramatically Decreased | Large |

Small-Angle Light Scattering (SALS) for Polymer Crystallization Studies

Small-Angle Light Scattering (SALS) is a powerful technique for investigating the structure and morphology of polymer systems on a microscopic scale. researchgate.net It is particularly useful for studying the crystallization process in polymers, including the size, shape, and orientation of spherulites. researchgate.net The technique involves directing a laser beam through a thin polymer sample and analyzing the angular distribution of the scattered light.

In a typical SALS experiment on a semi-crystalline polymer, the scattering pattern can provide information about the average size of the spherulites from the position of the scattering maximum. The shape of the scattering pattern can indicate the anisotropy of the spherulites. For instance, a circularly symmetric pattern suggests spherical spherulites, while an elliptical or four-leaf clover pattern indicates deformed or anisotropic structures. By conducting time-resolved SALS experiments, one can follow the kinetics of crystallization in real-time.